1-(3-Methylphenyl)-2-nitropropene
Description
Significance of Conjugated Nitroalkenes as Versatile Building Blocks in Organic Synthesis
Conjugated nitroalkenes, also known as nitro olefins, are organic compounds that feature a nitro group attached to a carbon-carbon double bond. wikipedia.org This arrangement of functional groups results in a highly activated alkene, making these compounds exceptionally versatile building blocks in organic synthesis. wikipedia.orgsci-rad.com Their utility stems from their high electrophilicity and reactivity towards nucleophilic agents. sci-rad.comresearchgate.net
The electron-withdrawing nature of the nitro group makes the double bond susceptible to a variety of chemical transformations. These include:
Michael Addition: Nitroalkenes are excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. wikipedia.orgnih.govmsu.edu This reaction is a powerful tool for carbon-carbon bond formation and has been a focus of extensive research, including the development of asymmetric organocatalytic methods. nih.govmsu.edumdpi.com
Cycloaddition Reactions: They participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, providing pathways to complex cyclic and heterocyclic systems. wikipedia.orgsci-rad.combibliotekanauki.pl
Functional Group Interconversions: The nitro group itself is a synthetic chameleon. It can be transformed into a plethora of other functional groups, including amines, imines, nitriles, and amino alcohols. sci-rad.com For instance, the reduction of the nitro group can yield primary amines, while hydrolysis via the Nef reaction can produce carbonyl compounds. researchgate.nettandfonline.com
This broad reactivity profile makes conjugated nitroalkenes valuable intermediates for synthesizing pharmacologically active compounds, natural products, and various carbo- and heterocyclic structures. researchgate.netmdpi.combibliotekanauki.pl
Contextualization of 1-(3-Methylphenyl)-2-nitropropene within Nitroalkene Chemistry
This compound is a specific example of a conjugated nitroalkene, where the nitroalkene moiety is attached to a phenyl ring bearing a methyl group at the meta-position. It is recognized as a versatile building block and an intermediate for synthesizing more complex molecules. biosynth.comcymitquimica.com
The synthesis of this compound, like many other phenyl-2-nitropropenes, is typically achieved through a Henry reaction (also known as a nitroaldol reaction). wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. wikipedia.orgtcichemicals.com For this compound, the precursors are m-tolualdehyde and nitroethane. chemsrc.com The initial β-nitro alcohol product is subsequently dehydrated to yield the final conjugated nitroalkene. wikipedia.orgwikipedia.org
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-methylphenyl)-2-nitroprop-1-ene | N/A |
| Molecular Formula | C₁₀H₁₁NO₂ | biosynth.com |
| Molecular Weight | 177.20 g/mol | biosynth.comchemsrc.com |
| CAS Number | 147102-55-4; 86969-37-1 | biosynth.comchemsrc.com |
| Appearance | Yellow Crystalline Powder | wikipedia.orgchemicalbook.com |
| Boiling Point | 280.7°C at 760 mmHg | chemsrc.com |
This interactive table provides key properties of this compound.
Overview of Key Research Areas Pertaining to this compound
Research involving this compound and related compounds primarily focuses on its synthesis and its transformation into other synthetically useful molecules.
Synthesis and Reduction: A significant area of research is the reduction of the nitro group to form the corresponding amine, 1-(3-methylphenyl)-2-aminopropane. This transformation is of interest due to the structural analogy to the synthesis of amphetamine from 1-phenyl-2-nitropropene (B101151) (P2NP). wikipedia.orgchemicalbook.com Studies explore various reducing agents and conditions to achieve this conversion, such as using hydrogen gas with a palladium on carbon catalyst, or iron in the presence of hydrochloric acid. wikipedia.org The reduction can also be controlled to yield the corresponding ketone, an analog of phenylacetone (B166967) (P2P). wikipedia.org
Chemical Reactivity and Applications: As a classic conjugated nitroalkene, this compound is a potent electrophile. Its reactivity allows it to participate in a range of chemical reactions that are central to organic synthesis:
Michael Addition Reactions: It can act as a Michael acceptor, reacting with nucleophiles to form new carbon-carbon bonds. wikipedia.orgnih.govacs.org Research in this area often focuses on developing stereoselective methods to produce chiral molecules. nih.govrsc.org
Precursor for Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic structures. biosynth.com Its participation in cycloaddition reactions provides a route to various heterocyclic compounds. sci-rad.com The nitro groups make the compound a potent electrophile, enabling it to interact with biological nucleophiles, a property explored in medicinal chemistry research.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPUGJNPLSOKB-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(\C)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246695 | |
| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147102-55-4 | |
| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147102-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1 3 Methylphenyl 2 Nitropropene Analogues
Nucleophilic Addition Reactions (Conjugate Additions)
The polarized nature of the conjugated π-system in nitroalkenes makes the β-carbon atom electron-deficient and thus a prime target for attack by nucleophiles. This reaction, a form of conjugate or 1,4-addition, is widely known as the Michael addition. It is a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org
Michael Addition Chemistry of Nitroalkenes
The Michael reaction involves the addition of a nucleophile (the Michael donor) to an activated α,β-unsaturated compound (the Michael acceptor). wikipedia.org Nitroalkenes are particularly potent Michael acceptors due to the strong electron-withdrawing capacity of the nitro group. wikipedia.org The reaction typically proceeds by the attack of the nucleophile on the β-carbon of the nitroalkene, forming a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final addition product. This process is thermodynamically controlled and is fundamental to the synthesis of a wide array of functionalized molecules. organic-chemistry.org
A diverse range of carbon-based nucleophiles can be employed in Michael additions to nitroalkenes, leading to the formation of new carbon-carbon bonds and the synthesis of complex carbon skeletons.
Enolates and Related Species : Enolates, derived from the deprotonation of carbonyl compounds like aldehydes, ketones, and esters, are classic Michael donors. wikipedia.org For instance, the addition of ketones to nitroalkenes, often catalyzed by a base, generates γ-nitro carbonyl compounds. mdpi.com Similarly, malonates and β-ketoesters are effective nucleophiles in these reactions. encyclopedia.pub The use of silyl (B83357) enol ethers, which are stable enolate equivalents, in a Lewis acid-catalyzed process known as the Mukaiyama-Michael addition, provides a reliable method for the synthesis of 1,4-dicarbonyl compounds and γ-oxo esters from nitroalkenes. acs.org
Organocuprates : Gilman reagents (lithium dialkylcuprates) are soft nucleophiles that excel in conjugate addition reactions with α,β-unsaturated ketones and other acceptors, including nitroalkenes. masterorganicchemistry.commasterorganicchemistry.com Unlike harder organometallic reagents like Grignards, which tend to attack the carbonyl carbon directly (1,2-addition), organocuprates selectively add to the β-carbon (1,4-addition). masterorganicchemistry.comwikipedia.org This reaction proceeds through a Cu(III) intermediate, followed by reductive elimination to yield the 1,4-adduct. wikipedia.org
| Nucleophile Type | Specific Nucleophile | Michael Acceptor Example | Key Features/Catalyst | Product Type |
|---|---|---|---|---|
| Enolate | Cyclohexanone | β-Nitrostyrene | Proline derivatives, Thioureas mdpi.com | γ-Nitroketone |
| Enolate | Diethyl Malonate | Nitroalkene | Base or bifunctional organocatalysts encyclopedia.pub | γ-Nitro-diester |
| Silyl Enol Ether | 1-(Trimethylsiloxy)cyclohexene | Nitroalkene | Lewis Acids (e.g., TiCl₄) acs.org | γ-Nitroketone |
| Organocuprate | Lithium Dimethylcuprate (Me₂CuLi) | α,β-Unsaturated Ketone | Selective 1,4-addition masterorganicchemistry.com | β-Alkylated Ketone |
The electrophilic nature of nitroalkenes also allows for conjugate additions with nucleophiles centered on heteroatoms like nitrogen, sulfur, and oxygen.
Amines (Aza-Michael Addition) : The addition of amines to nitroalkenes, known as the aza-Michael reaction, is a key method for synthesizing β-nitroamines. These products are valuable intermediates, as the nitro group can be readily reduced to an amino group, providing access to 1,2-diamine structures.
Thiols (Thia-Michael Addition) : Thiols and thiolate anions are highly effective nucleophiles for conjugate addition to nitroalkenes. acsgcipr.org The thia-Michael reaction is generally fast and efficient, proceeding under mild conditions, sometimes requiring a base or organocatalyst. acsgcipr.org Studies on nitro-conjugated linoleic acid have shown that thiol addition is reversible and can occur at two different electrophilic carbons, leading to kinetic and thermodynamic products. nih.govnih.gov
Alcohols and Alkoxides : Alcohols and alkoxides can also add to the activated double bond of nitroalkenes, though they are generally less reactive than amines or thiols. wikipedia.org The resulting products are β-alkoxy nitroalkanes. The reaction often requires a base to generate the more nucleophilic alkoxide ion.
A major focus in modern organic synthesis is the development of asymmetric versions of the Michael addition to control the stereochemistry of the newly formed chiral centers. This has been achieved with remarkable success using both organocatalysis and metal-based catalysis.
Organocatalysis : Chiral small organic molecules can effectively catalyze the enantioselective Michael addition to nitroalkenes. Prominent examples of organocatalysts include proline and its derivatives (like diphenylprolinol silyl ethers), which activate carbonyl donors through enamine formation. encyclopedia.pubmdpi.com Bifunctional catalysts, such as thioureas derived from chiral diamines or cinchona alkaloids, activate both the nucleophile and the nitroalkene electrophile through hydrogen bonding, leading to highly organized transition states and excellent stereocontrol. mdpi.comencyclopedia.pub These catalysts have been successfully applied to the addition of aldehydes, ketones, and malonates to various nitroalkenes. encyclopedia.pubnih.gov
Metal-Chiral Ligand Complexes : Chiral complexes formed from a metal center and a chiral ligand are also powerful catalysts for asymmetric Michael additions. For example, chiral bis(cyclohexyldiamine)-based Ni(II) complexes have been used for the highly enantioselective addition of malonates to nitrostyrenes. encyclopedia.pub The proposed mechanism involves the formation of a chiral metal enolate, which then coordinates to the nitroalkene before the addition occurs within the chiral environment of the complex. encyclopedia.pub
| Catalyst Type | Catalyst Example | Nucleophile | Electrophile | Typical Stereoselectivity |
|---|---|---|---|---|
| Organocatalyst | (S)-Diphenylprolinol silyl ether | Aldehydes | Nitroalkenes | High ee (>95%) encyclopedia.pubresearchgate.net |
| Organocatalyst | Thiourea (B124793) (Takemoto catalyst) | Diethyl Malonate | β-Nitrostyrene | High ee (e.g., 94%) encyclopedia.pub |
| Organocatalyst | Cinchona Alkaloid-based | β-Ketoesters | Nitroalkenes | High ee and dr acs.org |
| Metal Complex | Chiral Ni(II)-diamine complex | Malonates | β-Nitrostyrene | High ee (e.g., 96%) encyclopedia.pub |
Hydration Reactions Across the Carbon-Carbon Double Bond
The addition of water across the carbon-carbon double bond (hydration) is a fundamental reaction of alkenes. For standard alkenes, this is typically achieved via acid-catalyzed hydration, which proceeds through a carbocation intermediate. masterorganicchemistry.comchemistrysteps.comleah4sci.com This method follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. chemistrysteps.com However, the strong electron-withdrawing effect of the nitro group in analogues of 1-(3-methylphenyl)-2-nitropropene makes the standard acid-catalyzed mechanism challenging due to the destabilization of an adjacent carbocation. Alternative methods are generally required for the hydration of such electron-deficient alkenes.
Cycloaddition Reactions Involving Nitroalkenes
The activated double bond of nitroalkenes makes them excellent partners in various cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. These pericyclic reactions are powerful tools for rapidly constructing complex ring systems.
[4+2] Cycloaddition (Diels-Alder Reaction) : Nitroalkenes are highly reactive dienophiles in the Diels-Alder reaction due to their electron-deficient nature. wikipedia.org They readily react with electron-rich conjugated dienes to form six-membered rings. rsc.orgsci-rad.com The nitro group can act as a powerful regiochemical control element in these reactions. rsc.org Furthermore, Lewis acid catalysis can be used to control the periselectivity of the reaction, favoring a hetero-Diels-Alder pathway where the nitroalkene acts as a heterodiene, leading to cyclic nitronates. acs.org Asymmetric versions using chiral hydrogen bond donor catalysts have also been developed, enabling enantioselective synthesis of the cycloadducts. mdpi.comrsc.org
[3+2] Cycloaddition (Dipolar Cycloaddition) : Nitroalkenes can act as dipolarophiles in 1,3-dipolar cycloadditions. dntb.gov.ua They react with 1,3-dipoles such as nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. wikipedia.orguchicago.edu For example, the reaction of a nitrone with a nitroalkene yields an isoxazolidine (B1194047) ring system. wikipedia.org The regioselectivity of these concerted, pericyclic reactions is governed by frontier molecular orbital interactions between the dipole and the dipolarophile. wikipedia.org
[2+2] Cycloaddition : The formation of four-membered rings via [2+2] cycloaddition is also possible with nitroalkenes. These reactions can be promoted thermally, photochemically, or with metal catalysis. libretexts.org For example, visible-light-induced [2+2] cycloadditions between various 2-arylnitroethenes and other olefins have been reported to produce nitro-substituted cyclobutanes. researchgate.netresearchgate.net Rhodium-catalyzed [2+2] cycloadditions between ynamides and nitroalkenes have also been developed, yielding cyclobutenamide products. acs.org
| Reaction Type | Reactant Partner | Product Ring System | Key Features |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene | Six-membered carbocycle (Cyclohexene derivative) | Nitroalkene acts as an activated dienophile. chemtube3d.com |
| [4+2] Hetero-Diels-Alder | Alkene/Enol ether | Six-membered heterocycle (Cyclic nitronate) | Nitroalkene acts as a heterodiene, often Lewis acid-catalyzed. acs.org |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azide) | Five-membered heterocycle (e.g., Isoxazolidine) | Forms heterocyclic systems. wikipedia.org |
| [2+2] Cycloaddition | Alkene/Ynamide | Four-membered carbocycle (Cyclobutane derivative) | Can be light-induced or metal-catalyzed. researchgate.netacs.org |
[4+2] Hetero-Diels-Alder (HDA) Cycloadditions
The Hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. In these reactions, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. Nitroalkenes, such as analogues of this compound, exhibit versatile reactivity in HDA cycloadditions, functioning as either the 2π or 4π component depending on the reaction partner.
Conjugated nitroalkenes are highly reactive and can participate in HDA reactions in two principal ways. When reacting with electron-rich dienes, the nitroalkene typically serves as the dienophile, where the C=C bond participates in the [4+2] cycloaddition. This is a normal-electron-demand Diels-Alder reaction.
Conversely, nitroalkenes can also function as heterodienes. In this role, the nitrovinyl moiety acts as the 4π component, reacting with electron-rich alkenes (dienophiles) in an inverse-electron-demand HDA reaction. This pathway leads to the formation of 1,2-oxazine N-oxides, which are valuable intermediates for further synthetic transformations. This dual reactivity underscores the synthetic utility of nitroalkenes in constructing a variety of heterocyclic scaffolds.
Lewis acids play a crucial role in catalyzing HDA reactions involving nitroalkenes, significantly influencing both the reaction rate and its selectivity. By coordinating to the oxygen atoms of the nitro group, a Lewis acid increases the electrophilicity of the nitroalkene, thereby accelerating the reaction.
Recent theoretical studies have provided deeper insights into the mechanism of Lewis acid catalysis in Diels-Alder reactions. It is now understood that Lewis acids accelerate these reactions not only by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) but also by reducing the Pauli repulsion between the interacting π-electron systems of the diene and the dienophile. This is achieved by polarizing the electron density of the dienophile away from the reacting C=C double bond towards the Lewis acid.
Furthermore, Lewis acids can exert significant control over the periselectivity of the reaction, which is the preference for one type of cycloaddition over another (e.g., [4+2] vs. [2+2]). By modulating the electronic properties and steric environment of the transition state, a specific cycloaddition pathway can be favored. For instance, the choice of Lewis acid can influence whether a nitroalkene participates in a hetero-Diels-Alder reaction or a different cycloaddition pathway, although the precise factors governing this control are a subject of ongoing research. The stereochemical outcome of the cycloaddition is also highly dependent on the Lewis acid used, with different Lewis acids favoring the formation of different diastereomers.
| Lewis Acid | Effect on Reaction | Reference |
| TiCl₄, SnCl₄ | Increased reaction rate and high stereoselectivity | |
| Aluminum-based | Can favor opposite diastereomers compared to titanium-based acids | |
| Boron trifluoride (BF₃) | Accelerates reaction by reducing Pauli repulsion |
[3+2] Annulation Reactions
[3+2] Annulation, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the nitroalkene) to form a five-membered ring. The electron-deficient nature of the double bond in this compound analogues makes them excellent dipolarophiles for reactions with a wide range of 1,3-dipoles.
Analogues of this compound readily undergo [3+2] cycloaddition reactions with various 1,3-dipoles.
Azomethine Ylides : These dipoles react with nitroalkenes to form highly substituted pyrrolidines. The reaction is often highly regio- and stereoselective, allowing for the controlled synthesis of complex pyrrolidine (B122466) structures.
Diazo Compounds : The reaction of diazo compounds with nitroalkenes can lead to the formation of pyrazolines. These reactions are often catalyzed by metals such as copper or rhodium, which generate a carbene intermediate from the diazo compound.
Nitrones : Nitrones are common 1,3-dipoles that react with nitroalkenes in a [3+2] cycloaddition to yield isoxazolidines. The regioselectivity of this reaction is controlled by the frontier molecular orbitals of the nitrone and the nitroalkene.
Azides : Organic azides react with nitroalkenes to form triazoline intermediates, which can then eliminate nitrous acid to afford aromatic 1,2,3-triazoles. This reaction provides a direct route to this important class of heterocycles.
The [3+2] cycloaddition reactions of nitroalkenes provide access to a diverse array of nitrogen-containing heterocycles.
Pyrrolidines : The reaction with azomethine ylides is a cornerstone for pyrrolidine synthesis. Copper-catalyzed three-component reactions of α-diazoketones, nitroalkenes, and amines can also produce polysubstituted pyrroles via a cascade process involving an azomethine ylide intermediate.
Pyrazolines : These are typically formed from the cycloaddition of diazo compounds with nitroalkenes.
Isoxazolines : The reaction of nitrones with nitroalkenes leads to isoxazolidines, which can be oxidized to isoxazolines. Alternatively, isoxazoline (B3343090) N-oxides can be synthesized through the reaction of nitroalkenes with vinyl esters, catalyzed by proline.
Pyrroles : Several methods exist for the synthesis of pyrroles from nitroalkenes. One notable method involves the reaction of nitroalkenes with α-isocyanoacetate esters in the presence of a base. This reaction proceeds via a Michael addition followed by cyclization and elimination of the nitro group.
Imidazoles : Substituted imidazoles can be synthesized from nitroalkenes through cascade reactions with amidines. For example, reactions with nitroallylic acetates or α-bromonitroalkenes provide access to functionalized imidazoles.
Triazoles : The reaction between nitroalkenes and sodium azide (B81097) is a common method for the synthesis of 1,2,3-triazoles. This reaction can be performed under catalyst-free conditions or with catalysts like cerium(III) triflate to control regioselectivity.
| 1,3-Dipole | Heterocyclic Product | Key Features |
| Azomethine Ylide | Pyrrolidine | High regio- and stereoselectivity |
| Diazo Compound | Pyrazoline | Often requires metal catalysis |
| Nitrone | Isoxazolidine/Isoxazoline | Regioselectivity governed by FMO theory |
| Azide | 1,2,3-Triazole | Often involves elimination of HNO₂ |
Tandem Cycloaddition Sequences
Tandem reactions, where multiple bond-forming events occur in a single operation, are highly efficient strategies in organic synthesis. Nitroalkenes are excellent substrates for tandem cycloaddition sequences, particularly those combining [4+2] and [3+2] cycloadditions.
In a typical tandem [4+2]/[3+2] cycloaddition, the nitroalkene first participates in an inverse-electron-demand HDA reaction with an electron-rich dienophile to form a cyclic nitronate intermediate. This nitronate, being a 1,3-dipole, can then undergo an intramolecular [3+2] cycloaddition with a tethered dipolarophile. This powerful sequence allows for the rapid construction of complex polycyclic nitrogen-containing molecules with a high degree of stereocontrol. The versatility of this methodology has been demonstrated in the total synthesis of various natural products, such as (+)-crotanecine. The stereochemical outcome of these tandem sequences can be predictably controlled by the choice of chiral auxiliaries and Lewis acids.
Reductive Transformations of Nitroalkenes
The reduction of conjugated nitroalkenes, such as this compound and its analogues, is a versatile transformation in organic synthesis, providing access to a wide array of valuable functional groups. erowid.org These transformations can be broadly categorized based on the functional group obtained, including the selective reduction of the nitro group to an amine, or the conversion of the nitroalkene to a ketone or oxime. The choice of reducing agent and reaction conditions dictates the outcome of the reaction.
Selective Reduction of the Nitro Group to Amines
The conversion of a nitroalkene to the corresponding primary amine is a synthetically important reaction, as amines are prevalent in pharmaceuticals and other biologically active molecules. ursinus.edu This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. Various methods, including catalytic hydrogenation and hydride-based reductions, have been developed to achieve this conversion efficiently.
Catalytic hydrogenation is a widely used and effective method for the reduction of nitroalkenes to primary amines. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) or a transfer hydrogenation reagent in the presence of a metal catalyst.
Palladium (Pd): Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.comwikipedia.org It is often the preferred method due to its high efficiency. commonorganicchemistry.com Palladium nanostructures have also been studied for their high catalytic activity in nitro-to-amine reductions under ambient conditions. nih.gov However, one consideration with Pd/C is its ability to reduce other functional groups that may be present in the molecule. commonorganicchemistry.com
Raney Nickel (Ni): Raney Nickel is another powerful catalyst for the reduction of nitro groups. commonorganicchemistry.comrasayanjournal.co.in It is an alloy of aluminum and nickel from which most of the aluminum has been leached, resulting in a high surface area catalyst that contains adsorbed hydrogen gas. masterorganicchemistry.com It is often used as an alternative to Pd/C, particularly for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.com Raney Nickel catalysts with a high iron content have been shown to be particularly active for the hydrogenation of aromatic nitro compounds. google.com
Ruthenium (Ru) and other metals: While less common than palladium and nickel for this specific transformation, ruthenium complexes and other transition metals like rhodium and iridium have been employed in the asymmetric reduction of nitroalkenes. ursinus.eduacs.org For instance, an iridium catalyst has been used for the asymmetric synthesis of β-alkyl substituted nitroalkanes from nitroalkenes, which can then be further reduced to the primary amine. ursinus.edu
Table 1: Catalytic Hydrogenation Systems for Nitroalkene Reduction to Amines
| Catalyst | Hydrogen Source | Key Features | Citations |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium (B1175870) formate | Highly efficient, widely used. | ursinus.educommonorganicchemistry.comwikipedia.org |
| Raney Nickel | H₂ gas (adsorbed), Hydrazine | Effective for various nitro compounds, useful when dehalogenation is a concern. | commonorganicchemistry.comrasayanjournal.co.inmasterorganicchemistry.com |
| Iron-doped Raney Nickel | H₂ gas | Increased activity compared to standard Raney Ni. | google.com |
| Rhodium/Iridium Complexes | Transfer hydrogenation reagents | Often used in asymmetric synthesis to produce chiral amines. | ursinus.eduacs.org |
Metal hydrides are powerful reducing agents capable of converting nitroalkenes to amines. The reactivity and selectivity of these reagents can vary significantly.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong, non-selective reducing agent that can effectively reduce aliphatic nitroalkenes to the corresponding amines. ursinus.educommonorganicchemistry.comwikipedia.org However, its high reactivity can be a drawback, sometimes leading to the formation of side products. erowid.org For aromatic nitro compounds, LiAlH₄ tends to produce azo products rather than amines. commonorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄): By itself, sodium borohydride is a mild reducing agent and generally does not reduce nitro groups under normal conditions. beilstein-journals.orgorientjchem.org However, its reactivity can be enhanced by using it in combination with transition metal salts. Systems like NaBH₄/NiCl₂·6H₂O or NaBH₄/CuCl₂ have been developed to effectively reduce nitroalkenes to amines under mild conditions. beilstein-journals.orgorientjchem.orgmdma.ch The combination of NaBH₄ with nickel salts is believed to generate nickel boride (Ni₂B) in situ, which acts as the active catalyst. mdma.ch Another strategy involves the in situ generation of borane (B79455) (BH₃·THF) from NaBH₄ and BF₃·Et₂O, which readily reduces α,β-unsaturated nitroalkenes to alkylamines. erowid.orgresearchgate.net
Table 2: Hydride-Based Reduction Systems for Nitroalkenes
| Reagent System | Key Features | Typical Products | Citations |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Strong, unselective reducing agent. | Aliphatic amines (from aliphatic nitroalkenes). | ursinus.educommonorganicchemistry.comwikipedia.org |
| NaBH₄ / NiCl₂·6H₂O | Generates nickel boride in situ. | Amines. | orientjchem.orgmdma.ch |
| NaBH₄ / CuCl₂ | Mild, one-pot procedure. | Amines. | beilstein-journals.org |
| NaBH₄ / BF₃·Et₂O | In situ generation of borane (BH₃·THF). | Alkylamines. | erowid.orgresearchgate.net |
Biocatalysis offers a green and often highly stereoselective alternative for the reduction of nitroalkenes. Enzymes found in microorganisms like baker's yeast (Saccharomyces cerevisiae) can perform these reductions under mild, environmentally benign conditions. mdpi.com
The reduction of (E)-1-(3'-Methylphenyl)-2-nitropropene using baker's yeast has been reported. scribd.com While the reaction proceeds chemoselectively to give the corresponding nitroalkane, the stereoselectivity in this specific case was low. scribd.com However, biocatalytic methods can be highly enantioselective for other substrates. For example, the nitroalkene reductase from Clostridium sporogenes is a versatile biocatalyst for the stereoselective reduction of various aromatic and heteroaromatic nitroalkenes, providing products with high enantiomeric excess (≥97% ee). acs.org Another well-studied enzyme, "Old Yellow Enzyme," efficiently catalyzes the NADPH-linked reduction of nitro-olefins in a stepwise fashion, first forming a nitronate intermediate which is then protonated to the final nitroalkane. nih.gov These nitroalkanes can subsequently be converted to amines.
Table 3: Biocatalysts for Nitroalkene Reduction
| Biocatalyst | Substrate Example | Product | Key Features | Citations |
|---|---|---|---|---|
| Baker's Yeast (S. cerevisiae) | (E)-1-(3'-Methylphenyl)-2-nitropropene | (S)-1-(3'-Methylphenyl)-2-nitropropane | Chemoselective, low stereoselectivity in this case. | scribd.com |
| Clostridium sporogenes | 2-Aryl-1-nitropropenes | (R)- or (S)-2-Aryl-1-nitropropanes | Highly enantioselective (≥97% ee), versatile for aromatic substrates. | acs.org |
| Old Yellow Enzyme (OYE) | Unsaturated nitro compounds | Nitroalkanes | Stepwise reduction via a nitronate intermediate. | nih.gov |
Chemoselective Reduction to Ketones and Oximes (Modified Nef Reaction)
Instead of full reduction to the amine, nitroalkenes can be selectively converted into ketones or oximes, which are also valuable synthetic intermediates. erowid.org These transformations often proceed through mechanisms related to the Nef reaction, which traditionally converts a primary or secondary nitroalkane into a carbonyl compound.
Reduction to Ketones: The direct transformation of nitroalkenes to ketones is a step-economic synthetic tool. nih.gov While traditional methods often relied on excessive amounts of metal reagents, newer catalytic systems have been developed. nih.gov An acid-compatible iridium catalyst has been shown to facilitate the highly chemoselective conversion of α,β-disubstituted nitroalkenes to ketones, where the pH of the reaction plays a crucial role in controlling the selectivity. nih.govnih.gov Another approach involves using sodium borohydride in combination with hydrogen peroxide. semanticscholar.org A system using Al-NiCl₂·6H₂O has also been demonstrated to efficiently convert various nitroolefins into the corresponding carbonyl compounds. semanticscholar.org
Reduction to Oximes: Oximes can be synthesized from nitroalkenes using various reducing agents. sciencemadness.orgwikipedia.org The use of iron metal in an acidic medium can produce oximes from aryl-nitroalkenes; the concentration of the acid can influence the ratio of ketone to oxime in the final product. google.com Other reagents reported to reduce nitroalkenes to the corresponding oximes include tin(II) chloride (SnCl₂) and lead (Pb) in DMF. sciencemadness.org Oximes are versatile compounds themselves, used for the protection of carbonyls and as precursors for amines and amides via the Beckmann rearrangement. wikipedia.orgnih.gov
Table 4: Chemoselective Reduction of Nitroalkenes to Ketones and Oximes
| Product | Reagent System | Key Features | Citations |
|---|---|---|---|
| Ketone | Iridium catalyst / Formic acid | Catalytic, pH-dependent chemoselectivity. | nih.govnih.gov |
| Ketone | NaBH₄ / H₂O₂ | Chemoselective conversion. | semanticscholar.org |
| Ketone | Al-NiCl₂·6H₂O-THF | Efficient for a variety of nitroolefins. | semanticscholar.org |
| Oxime | Iron (Fe) / Acid | Acid concentration controls ketone/oxime ratio. | google.com |
| Oxime | Tin(II) Chloride (SnCl₂) | Effective under acidic or basic conditions. | sciencemadness.org |
| Oxime | Lead (Pb) / DMF | General method for converting nitroalkenes to oximes. | sciencemadness.org |
Asymmetric Reductions for Enantioenriched Products
The development of asymmetric catalytic methods for the reduction of nitroalkenes is of great interest as it allows for the synthesis of chiral building blocks like amines and carboxylic acids. acs.orgacs.org These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to products with high enantiomeric purity.
A variety of catalytic systems have been successfully applied to the enantioselective reduction of nitroalkenes:
Organocatalysis: Chiral organocatalysts, such as those derived from thiourea or amino acids, have emerged as powerful tools for asymmetric synthesis. rsc.orgrsc.org Recently, a new amidinium-based organocatalyst was developed that delivers a rare combination of high selectivity and broad substrate generality for nitroalkene reduction, surpassing many existing metal and organocatalysts. acs.orgorganic-chemistry.org These catalysts often work by activating the nitroalkene through hydrogen bonding.
Metal-based Catalysis: Chiral complexes of metals such as copper, rhodium, and iridium are effective for enantioselective conjugate reductions. acs.orgacs.org For example, a catalyst prepared from copper(I) butoxide and a chiral bis-phosphine ligand can be used for the enantioselective reduction of α,β-disubstituted nitroalkenes. acs.org
Biocatalysis: As mentioned previously, enzymes can be highly effective for asymmetric reductions. acs.org The nitroalkene reductase from C. sporogenes provides excellent enantioselectivity for a range of aromatic nitroalkenes. acs.org Engineered flavin-dependent 'ene'-reductases (EREDs) have also been developed to catalyze asymmetric reactions, including the synthesis of chiral tertiary nitroalkanes from nitroalkenes. nih.gov
These asymmetric methods provide access to enantioenriched β-chiral nitroalkanes, which are crucial intermediates for the synthesis of noncanonical amino acids, β-amino acids, and other complex, stereochemically defined molecules. acs.orgorganic-chemistry.org
Table 5: Examples of Asymmetric Reduction Systems for Nitroalkenes
| Catalyst Type | Catalyst Example | Product Type | Enantioselectivity (ee) | Citations |
|---|---|---|---|---|
| Organocatalyst | Amidinium-based catalyst (AmA 7·HNTf₂) | β-Chiral nitroalkanes | High ee across diverse substrates. | acs.orgorganic-chemistry.org |
| Organocatalyst | Thiourea derivatives | anti-β-nitroamines (tandem reaction) | 73–99% ee | rsc.orgrsc.org |
| Metal Catalyst | Copper(I) butoxide / JOSIPHOS ligand | β-Chiral nitroalkanes | Up to 90% ee | acs.org |
| Biocatalyst | C. sporogenes reductase | (R)- or (S)-nitroalkanes | ≥97% ee | acs.org |
Mechanistic Investigations of Reactions Involving 1 3 Methylphenyl 2 Nitropropene
Elucidation of Reaction Pathways for Nucleophilic Additions
Nucleophilic addition is a fundamental reaction of nitroalkenes like 1-(3-Methylphenyl)-2-nitropropene. The strong electron-withdrawing capacity of the nitro group activates the double bond for conjugate addition, also known as Michael addition. nih.gov This process is initiated by the attack of a nucleophile on the electrophilic β-carbon of the nitroalkene.
The reaction typically proceeds through a two-step mechanism. In the first step, the nucleophile adds to the β-carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is a resonance-stabilized nitronate anion. In the second step, this intermediate is protonated, usually by the solvent or a mild acid, to yield the final addition product. libretexts.org
A study on the Michael addition of amines and hydrazines to nitrostyrenes revealed that the reaction can proceed via a protic solvent-mediated mechanism. organic-chemistry.orgnih.gov Experimental and computational data support a pathway involving a six-membered transition state, which has a significantly lower energy barrier compared to a more strained four-membered state. organic-chemistry.org In these reactions, the solvent plays a crucial role in mediating proton transfer. organic-chemistry.orgnih.gov The use of deuterated methanol (B129727) (CD3OD) led to the isolation of a deuterated intermediate Michael adduct, providing strong evidence for the proposed solvent-mediated pathway. nih.gov
The nature of the nucleophile and the reaction conditions can influence the reaction pathway and the final products. While many nucleophilic additions result in the formation of a new carbon-nucleophile bond, some reactions can lead to subsequent transformations. For instance, the addition of certain amines to nitrostyrenes can be followed by a retro-aza-Henry-type process, resulting in the formation of N-substituted benzyl (B1604629) imines and hydrazones through the elimination of a nitroalkane. organic-chemistry.org
| Nucleophile | Intermediate | Final Product Type | Key Mechanistic Feature |
|---|---|---|---|
| Amines | Nitronate anion | β-Amino nitroalkane or Imine (via retro-aza-Henry) | Solvent-mediated proton transfer |
| Hydrazines | Nitronate anion | β-Hydrazino nitroalkane or Hydrazone (via retro-aza-Henry) | Protic solvent participation |
| Carbon nucleophiles (e.g., enolates) | Nitronate anion | γ-Nitro ketone/ester | Formation of a new C-C bond |
Mechanistic Aspects of Cycloaddition Reactions (Concerted vs. Stepwise)
This compound can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile due to its activated double bond. nih.gov These reactions can proceed through either a concerted or a stepwise mechanism, and the preferred pathway is influenced by the nature of the reacting partner and the reaction conditions. youtube.comresearchgate.net
A concerted mechanism involves a single transition state where all bond-forming and bond-breaking events occur simultaneously, without the formation of a distinct intermediate. quora.com In contrast, a stepwise mechanism involves the formation of one or more intermediates, such as a zwitterion or a diradical. researchgate.net
In the context of [3+2] cycloadditions, where this compound would react with a 1,3-dipole like a nitrone, the mechanism is often concerted. wikipedia.org These reactions are typically pericyclic and their regioselectivity is governed by frontier molecular orbital (FMO) theory. wikipedia.org However, depending on the electronic nature of the substituents on both the dipole and the dipolarophile, the transition state can be synchronous or asynchronous. nih.gov An asynchronous transition state implies that the formation of the two new sigma bonds is not occurring at the same rate.
Theoretical studies, such as those using density functional theory (DFT), have been instrumental in elucidating the mechanisms of these cycloadditions. rsc.orgmdpi.com For example, in the [3+2] cycloaddition of nitrones to nitroalkenes, calculations can help determine whether the reaction is more likely to be concerted or stepwise and can predict the regioselectivity and stereoselectivity of the products. rsc.orgacs.org The analysis of the potential energy surface can identify transition states and any potential intermediates, thereby distinguishing between a one-step (concerted) or multi-step (stepwise) pathway. rsc.org
| Reaction Type | Proposed Mechanism | Intermediate (if stepwise) | Key Influencing Factors |
|---|---|---|---|
| [3+2] Cycloaddition (with Nitrones) | Typically Concerted (pericyclic) | Generally none (can be highly asynchronous) | Frontier Molecular Orbitals (FMO), substituents |
| Diels-Alder [4+2] Cycloaddition | Can be Concerted or Stepwise | Zwitterion or Diradical | Diene/Dienophile electronics, temperature |
Detailed Mechanisms of Reductive Transformations and Intermediate Formation
The reduction of this compound can lead to different products depending on the reducing agent and the reaction conditions. The two primary products are the corresponding amine, 1-(3-methylphenyl)propan-2-amine, or the ketone, 1-(3-methylphenyl)propan-2-one.
The reduction to the amine involves the reduction of both the nitro group and the carbon-carbon double bond. wikipedia.org This transformation is often achieved using powerful reducing agents like lithium aluminum hydride (LAH), or through catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum. wikipedia.org The mechanism with a reagent like LAH involves the nucleophilic addition of hydride ions.
Alternatively, the reduction can be performed to yield the corresponding ketone. This involves a selective reduction of the nitroalkene. One method involves a two-step process where the nitropropene is first reduced to the corresponding nitroalkane, 1-(3-methylphenyl)-2-nitropropane, using a milder reducing agent like sodium borohydride (B1222165). wikipedia.org The resulting nitroalkane can then be hydrolyzed to the ketone via the Nef reaction, which typically involves treatment with a base followed by an acid, or by using hydrogen peroxide and potassium carbonate. wikipedia.org
Another pathway to the ketone involves the use of iron metal in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.org This reduction is believed to proceed through the formation of an oxime intermediate (1-(3-methylphenyl)propan-2-one oxime). google.com This oxime is then hydrolyzed under the acidic reaction conditions to yield the final ketone product. The formation of the oxime as a primary intermediate is supported by processes where under controlled acidic conditions, the oxime can be the major product isolated. google.com
| Reducing Agent/Conditions | Key Intermediate(s) | Final Product | Mechanism Highlights |
|---|---|---|---|
| Lithium aluminum hydride (LAH) | - | 1-(3-methylphenyl)propan-2-amine | Complete reduction of both nitro group and double bond. |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Nitroalkane, Oxime, Imine | 1-(3-methylphenyl)propan-2-amine | Stepwise reduction on catalyst surface. |
| Sodium borohydride, then H₂O₂/K₂CO₃ | 1-(3-methylphenyl)-2-nitropropane | 1-(3-methylphenyl)propan-2-one | Initial reduction of C=C bond followed by Nef-type reaction. |
| Iron (Fe) in acid (e.g., HCl) | 1-(3-methylphenyl)propan-2-one oxime | 1-(3-methylphenyl)propan-2-one | Formation and subsequent hydrolysis of the oxime intermediate. |
Computational Studies and Theoretical Insights into 1 3 Methylphenyl 2 Nitropropene
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comnih.gov It is widely used to predict a variety of molecular properties for compounds like 1-(3-methylphenyl)-2-nitropropene.
Molecular Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.comarxiv.org For this compound, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional structure. mdpi.com This process involves iterative calculations of the energy and its gradient with respect to atomic coordinates until a stationary point is found. arxiv.org
Conformational analysis, a critical aspect of understanding molecular behavior, explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. By mapping the potential energy surface, researchers can identify various conformers and their relative stabilities. For this compound, this analysis would reveal the preferred orientation of the 3-methylphenyl group relative to the nitropropene moiety, which can influence its reactivity and intermolecular interactions.
Theoretical Prediction of Spectroscopic Parameters
DFT calculations are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. nih.govnih.gov
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These predicted frequencies, often scaled to correct for anharmonicity and basis set limitations, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the observed absorption bands. nih.govnih.gov
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus in this compound can be calculated using DFT. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the molecule. openaccesspub.org
UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum of this compound can be estimated. This provides insight into the electronic transitions occurring within the molecule, such as π→π* transitions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. malayajournal.org
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. nih.govmdpi.com For this compound, the HOMO-LUMO gap, calculated using DFT, provides a quantitative measure of its reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
Reactivity Descriptors: DFT calculations can also provide various global reactivity descriptors that quantify the chemical behavior of a molecule. mdpi.com These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov
These descriptors for this compound can be calculated from the energies of its HOMO and LUMO.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Power to attract electrons |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | S = 1 / η | Propensity for charge transfer |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Propensity to accept electrons |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density. mdpi.com Unlike theories that focus on molecular orbital interactions, MEDT posits that the flow of electron density governs chemical reactivity. mdpi.com
For reactions involving this compound, such as cycloadditions, MEDT can be used to elucidate the reaction mechanism. researchgate.net By analyzing the conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices of the reactants, the direction of electron density flow during the reaction can be predicted. nih.govmdpi.com Topological analysis of the Electron Localization Function (ELF) can further characterize the electronic structure of the reactants and the transition states, revealing whether a reaction proceeds through a concerted or stepwise mechanism. nih.gov
Transition State Characterization and Energy Profile Mapping
Identifying and characterizing the transition state (TS) is crucial for understanding the kinetics of a chemical reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
For reactions of this compound, computational methods are used to locate the geometry of the transition state. This is followed by a frequency calculation to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Computational Prediction of Regioselectivity and Stereoselectivity
Many reactions involving this compound can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational chemistry offers a powerful means to predict the outcome of such reactions. rsc.org
Regioselectivity: In reactions like cycloadditions, the orientation of the reactants can lead to different constitutional isomers. By calculating the activation energies for all possible reaction pathways leading to the different regioisomers, the preferred reaction channel can be identified. The pathway with the lowest activation energy is kinetically favored and is expected to yield the major product. nih.gov Analysis of local reactivity indices, such as the Parr functions, can also predict the most likely sites of reaction. nih.gov
Stereoselectivity: When new chiral centers are formed in a reaction, different stereoisomers (e.g., enantiomers or diastereomers) can be produced. Computational methods can predict the stereochemical outcome by comparing the activation energies of the transition states leading to the different stereoisomers. researchgate.net The transition state with the lower energy will correspond to the major stereoisomer formed. This is particularly important in asymmetric synthesis, where controlling the stereochemistry is crucial.
Solvent Effect Modeling in Computational Studies
A thorough review of available scientific literature reveals a significant gap in computational research specifically focused on the solvent effects on this compound. While computational studies are a powerful tool for understanding chemical structures and reaction mechanisms, it appears that dedicated research into modeling the behavior of this particular compound in various solvents has not been extensively published.
In typical computational studies of solvent effects, researchers employ various models to simulate how a solvent influences the properties and reactivity of a solute. These models generally fall into two categories: implicit and explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is often used to calculate the bulk effects of a solvent on the electronic structure and geometry of a molecule.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational calculation. This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but it is significantly more computationally demanding.
For a molecule like this compound, computational studies involving solvent effect modeling could provide valuable insights into:
Conformational Stability: How the presence of different solvents affects the rotational barrier of the nitro group and the phenyl ring, potentially influencing the compound's reactivity.
Electronic Properties: Changes in the dipole moment and the distribution of electron density in different solvent environments.
Reaction Mechanisms: The influence of solvent polarity on the transition states and energy barriers of reactions involving this compound.
Although no specific data tables for this compound are available, the following table illustrates the type of data that would be generated in such a computational study, using hypothetical values for demonstration purposes.
Table 1: Hypothetical Solvation Free Energies and Dipole Moments of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1 | 0.00 | 3.50 |
| Toluene (B28343) | 2.38 | -4.25 | 4.12 |
| Dichloromethane (B109758) | 8.93 | -6.80 | 4.98 |
| Acetonitrile | 37.5 | -8.50 | 5.75 |
| Water | 78.4 | -9.20 | 6.10 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Further research employing quantum chemical calculations would be necessary to populate such a table with accurate data for this compound and to fully elucidate the impact of solvent on its chemical behavior.
Advanced Synthetic Applications and Derivatives of 1 3 Methylphenyl 2 Nitropropene
Construction of Complex Organic Scaffolds and Natural Product Analogs
The electrophilic nature of the double bond in 1-(3-methylphenyl)-2-nitropropene, activated by the electron-withdrawing nitro group, makes it an excellent Michael acceptor. This reactivity is fundamental to its application in carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. Nitroalkenes, in general, are recognized as powerful precursors for a variety of valuable molecules, including natural products and their analogs. riken.jp
For instance, a synthetic route analogous to the preparation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) analogs could foreseeably utilize this compound. cdnsciencepub.com The synthesis of such psychoactive substance analogs often involves the reaction of a substituted benzaldehyde (B42025) with a nitroalkane, followed by reduction. cdnsciencepub.com The structural similarity of this compound to the intermediates in these syntheses suggests its potential as a key starting material for generating novel analogs with unique substitution patterns on the phenyl ring.
Furthermore, the transformation of the nitroalkene moiety into other functional groups, such as amines and carbonyls, provides access to a wide array of molecular scaffolds. riken.jpwikipedia.org This versatility allows chemists to design and synthesize complex target molecules, including those with therapeutic potential. researchgate.net
Chiral Auxiliaries and Diastereocontrol in Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. In the context of reactions involving this compound, achieving stereocontrol is crucial for producing specific, biologically active stereoisomers. The use of chiral auxiliaries and catalysts is a primary strategy for inducing asymmetry in these reactions.
A notable example is the aza-Henry reaction, the addition of a nitroalkane to an imine, which can be catalyzed by chiral organic molecules to yield products with high enantiomeric and diastereomeric purity. For instance, chiral thioureas derived from cinchona alkaloids and amino acids have been developed as highly effective bifunctional catalysts for asymmetric aza-Henry reactions. acs.org These catalysts operate by activating both the nucleophile (the nitroalkane, in this case, a nitronate anion) and the electrophile (the imine) through hydrogen bonding, thereby controlling the facial selectivity of the addition.
In a model reaction, a chiral thiourea (B124793) catalyst derived from hydroquinine (B45883) and l-phenylglycinol demonstrated excellent enantio- and diastereoselectivity in the reaction of isatin-derived N-Boc ketimines with nitroalkanes like nitroethane and 1-nitropropane. acs.org This approach yields products with up to 96% enantiomeric excess (ee) and a diastereomeric ratio (dr) of 97:3. acs.org Such methodologies are directly applicable to reactions with this compound, where it can act as the nitroalkane component after conversion to its corresponding nitronate, or its derivatives can serve as electrophiles, enabling the synthesis of chiral β-nitroamines.
The table below summarizes the effectiveness of different chiral catalysts in a representative asymmetric aza-Henry reaction, highlighting the potential for achieving high stereocontrol.
| Catalyst Type | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Chiral Thiourea (Hydroquinine-based) | CHCl₃ | -20 | 91:9 | 96 |
| Chiral Thiourea (Cinchonidine-based) | Toluene (B28343) | -20 | 85:15 | 85 |
| Chiral Bisoxazoline-Mg(II) Complex | CH₂Cl₂ | 0 | Not Applicable | 92 |
This table presents representative data for asymmetric reactions involving nitroalkanes, demonstrating the levels of stereocontrol achievable with modern catalysts.
Synthesis of Fused, Spiro, and Bridged Cyclic Systems
The inherent reactivity of this compound also lends itself to the synthesis of complex polycyclic systems, including fused, spiro, and bridged ring structures. masterorganicchemistry.comslideshare.net These structural motifs are prevalent in many natural products and pharmaceutically active compounds.
Spirocyclic Systems: Spiro compounds, where two rings share a single carbon atom, can be accessed through various synthetic strategies. masterorganicchemistry.com One potential approach involving a derivative of this compound could be an intramolecular Michael addition, where a nucleophilic center within the same molecule attacks the β-carbon of the nitroalkene, leading to cyclization and the formation of a spirocenter. Furthermore, noncanonical cation-π cyclization cascades of related alkylidene β-ketoesters have been shown to produce spiro-fused tricyclic systems, suggesting that similar electrophilic intermediates derived from the nitropropene could undergo analogous transformations. nih.gov
The table below outlines the types of cyclic systems that can be synthesized using nitroalkenes as key building blocks.
| Cyclic System Type | Key Reaction | Description |
| Fused | Diels-Alder Cycloaddition | The nitroalkene acts as a dienophile, reacting with a diene to form a bicyclic system with a shared edge. |
| Bridged | Diels-Alder Cycloaddition | Reaction with a cyclic diene (e.g., cyclopentadiene) creates a bridged bicyclic scaffold. researchgate.net |
| Spiro | Intramolecular Michael Addition | A nucleophilic group within the same molecule attacks the nitroalkene to form a spirocyclic ring system. |
Application in Heterocycle Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry. This compound is a valuable precursor for a diverse range of nitrogen- and oxygen-containing heterocycles. bohrium.com The nitro group and the double bond provide multiple reaction sites for cyclization reactions.
One of the most common applications is in [3+2] cycloaddition reactions. For example, reaction with nitrile oxides generates 3-aryl-4-nitro-5-substituted-2-isoxazolines. mdpi.com Similarly, reaction with nitrones can yield substituted isoxazolidines. growingscience.comresearchgate.net These reactions often proceed with high regioselectivity.
Furthermore, the nitroalkene moiety is a key component in the synthesis of more complex heterocycles. For instance, tandem reactions where the nitroalkene first reacts with an arene and then a nitrile in the presence of a superacid like triflic acid (CF₃SO₃H) can produce 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net The reduction of the nitro group to an amine, followed by intramolecular reactions, opens pathways to nitrogen-containing heterocycles. For example, derivatives of this compound could be used to synthesize substituted quinolones or tetrahydroisoquinolines. researchgate.netnih.govkochi-tech.ac.jp The direct aziridination of nitroalkenes is another efficient method to produce highly reactive C-nitroaziridines, which are themselves useful synthetic intermediates. kochi-tech.ac.jp
| Heterocycle Class | Synthetic Method | Reactant with Nitroalkene |
| Isoxazolines | [3+2] Cycloaddition | Nitrile Oxides mdpi.com |
| Isoxazolidines | [3+2] Cycloaddition | Nitrones growingscience.com |
| Aziridines | Direct Aziridination | Amines/Amine Derivatives kochi-tech.ac.jp |
| Tetrahydroisoquinolines | Multi-step Synthesis | Via dicarbonyl intermediates and cyclocondensation nih.gov |
| 1,2,4-Oxadiazoles | Tandem Reaction | Arenes and Nitriles in Superacid researchgate.net |
Precursors for Dicarbonyl Derivatives via Nitro Group Transformations
The transformation of the nitro group into a carbonyl group is a well-established and synthetically useful process in organic chemistry, often referred to as the Nef reaction. This conversion significantly broadens the synthetic utility of nitroalkenes like this compound, allowing for their use as masked carbonyl compounds.
Specifically, this compound can be converted into the corresponding ketone, 1-(3-methylphenyl)-2-propanone. This transformation typically involves a two-step sequence. First, the nitroalkene is reduced to the corresponding nitroalkane, 1-(3-methylphenyl)-2-nitropropane. This reduction can be achieved using reagents such as sodium borohydride (B1222165). wikipedia.org Following the reduction, the nitro group of the saturated nitroalkane is then hydrolyzed to a carbonyl group under either acidic or basic conditions. A common method involves treatment with hydrogen peroxide and a base like potassium carbonate. wikipedia.org
The resulting ketone, 1-(3-methylphenyl)-2-propanone, is a dicarbonyl derivative precursor and a valuable intermediate in its own right. sci-hub.ru Ketones of this type are starting materials for a wide range of further transformations, including the synthesis of α-functionalized carbonyl compounds and more complex molecules through aldol (B89426) or Claisen condensations. The ability to unmask a ketone functionality from a stable nitroalkene precursor provides a strategic advantage in multistep synthesis, protecting the carbonyl group from undesired reactions in earlier steps.
Integration of Green Chemistry Principles in Nitroalkene Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. mdpi.com The synthesis of nitroalkenes, including this compound, has been a focus of such improvements.
Traditionally, the synthesis of nitroalkenes, often proceeding via a Henry (nitroaldol) condensation followed by dehydration, can involve harsh conditions, hazardous solvents, and produce significant waste. sci-rad.com Modern approaches have sought to address these issues.
One significant advancement is the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. bohrium.commdpi.com L-proline, an amino acid, has emerged as an effective and environmentally compatible catalyst for the one-pot synthesis of (E)-nitroalkenes from aldehydes and nitroalkanes in water. bohrium.com This method avoids the need to isolate the intermediate β-nitroalcohol and circumvents the reversible nature of base-catalyzed Henry reactions, leading to higher efficiency. bohrium.com
Another green strategy involves replacing hazardous reagents and catalysts. For example, nickel acetate (B1210297) has been used as a catalyst for the addition of α-ketoesters to nitroalkenes in a non-toxic propanol (B110389) solvent at room temperature. riken.jp This system offers high yields and stereoselectivity while avoiding the hazardous liquids and large quantities of catalysts required in traditional methods. riken.jp The development of scalable and sustainable methods, such as the reductive amidation of nitroalkenes in aqueous media, further highlights the move towards eco-friendly synthetic routes. researchgate.net
The table below compares traditional and green synthetic approaches for nitroalkenes.
| Feature | Traditional Method | Green Chemistry Approach |
| Solvent | Hazardous organic solvents (e.g., toluene, DMF) sci-rad.com | Water, Propanol riken.jpbohrium.com |
| Catalyst | Strong bases, stoichiometric reagents sci-rad.com | L-proline, Nickel acetate riken.jpbohrium.com |
| Conditions | Often requires anhydrous conditions, low temperatures riken.jp | Room temperature or mild heating in aqueous media riken.jpbohrium.com |
| Byproducts | Stoichiometric metal salt waste | Minimal, catalyst can sometimes be recycled researchgate.net |
| Efficiency | Moderate yields due to reversible reactions bohrium.com | High yields, one-pot procedures bohrium.com |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(3-Methylphenyl)-2-nitropropene while minimizing impurities?
- Methodological Answer : The compound is synthesized via condensation of 3-methylacetophenone with nitromethane under acidic conditions. Key parameters include solvent selection (e.g., ethanol or methylene chloride/benzene mixtures), stoichiometric ratios, and reaction time. Impurities such as nitroalkene isomers or unreacted precursors can arise; thin-layer chromatography (TLC) on silica gel with chloroform:ethyl acetate (49:1) is recommended for monitoring . For large-scale synthesis, purification via column chromatography or recrystallization in benzene improves yield and purity.
Q. What analytical techniques are suitable for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : Use 1H/13C NMR to verify the nitropropene backbone and substituent positions. For example, the nitro group (-NO₂) shows characteristic peaks at δ 6.5–7.5 ppm in 1H NMR .
- Purity Analysis : TLC with UV detection (254 nm) identifies impurities like 1-(3,4-methylenedioxyphenyl)-2-nitropropene analogs, which are common side products .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₁NO₂, exact mass 177.0790) and fragments related to the nitropropene group .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Degradation : Pyrolysis at 600°C under vacuum (0.001 mm Hg) reveals decomposition products like acetonitrile and aromatic aldehydes, analyzed via GC-MS or NMR .
- Photostability : Expose samples to UV light (366 nm) and monitor degradation using HPLC with a C18 column and acetonitrile/water mobile phase.
- Storage Recommendations : Store in inert atmospheres (e.g., argon) at -20°C to prevent nitro group reduction or isomerization .
Advanced Research Questions
Q. What mechanistic insights explain the bioactivity of nitropropene derivatives against Trypanosoma cruzi?
- Methodological Answer : Structure-activity relationship (SAR) studies show that the nitro group’s electron-withdrawing effect enhances antiparasitic activity by disrupting mitochondrial electron transport in T. cruzi. For example:
- IC50 Comparison : Derivatives like N1 (IC50: 2.1 µM in epimastigote CL strain) exhibit higher potency than N3 (IC50: 12.4 µM), linked to substituent electronegativity and nitro group positioning .
- In Vitro Assays : Use epimastigote cultures in RPMI-1640 medium, with viability assessed via resazurin reduction assays. Dose-response curves (0.1–50 µM) quantify efficacy .
Q. How does the electronic nature of aryl substituents influence the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to evaluate nitropropene’s dienophile capacity. Methyl groups at the 3-position lower LUMO energy, enhancing reactivity with electron-rich dienes .
- Experimental Validation : React with furan or anthracene dienes in toluene at 80°C. Monitor cycloadduct formation via 1H NMR (disappearance of nitropropene vinyl protons at δ 6.8–7.2 ppm) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
- Methodological Answer :
- Quality Control : Implement in-process analytics (e.g., inline FTIR to monitor nitro group formation).
- Standardized Protocols : Use Schlenk techniques to exclude moisture and oxygen, which can reduce nitro groups to amines.
- Batch Comparison : Principal component analysis (PCA) of NMR/LC-MS data identifies variability sources, such as residual solvents or isomer ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
